molecular formula C14H18O4 B8232418 (r)-3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid

(r)-3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid

Cat. No.: B8232418
M. Wt: 250.29 g/mol
InChI Key: INNKCTHTBYUIGI-SECBINFHSA-N
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Description

®-3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) protected ethyl group attached to the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the benzoic acid derivative.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Formation of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, often using ethyl bromide or ethyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the synthesis of ®-3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Oxidation: The benzoic acid moiety can be oxidized to form more complex carboxylic acid derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid in dichloromethane.

    Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.

    Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride.

Major Products

    Hydrolysis: Free amine derivative.

    Oxidation: Carboxylic acid derivatives.

    Substitution: Various alkyl or aryl substituted benzoic acid derivatives.

Scientific Research Applications

®-3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of ®-3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active drug. The molecular targets and pathways involved vary based on the specific drug or material being synthesized.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(1-(Methoxycarbonyl)ethyl)benzoic acid: Similar structure but with a methoxycarbonyl group instead of a Boc group.

    ®-3-(1-(Ethoxycarbonyl)ethyl)benzoic acid: Features an ethoxycarbonyl group.

    ®-3-(1-(Phenoxycarbonyl)ethyl)benzoic acid: Contains a phenoxycarbonyl group.

Uniqueness

The tert-butoxycarbonyl group in ®-3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid provides unique steric and electronic properties, making it more stable under certain conditions compared to its analogs. This stability is particularly advantageous in synthetic applications where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

3-[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9(13(17)18-14(2,3)4)10-6-5-7-11(8-10)12(15)16/h5-9H,1-4H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNKCTHTBYUIGI-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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